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Compound of Interest

Compound Name:

N2-(((9H-Fluoren-9-

yl)methoxy)carbonyl)-N6-trityl-L-

lysine

Cat. No.: B1589971 Get Quote

An In-Depth Technical Guide to Nα-Fmoc-Nε-Trt-L-lysine: Properties, Synthesis, and Advanced

Applications

Introduction
In the intricate field of solid-phase peptide synthesis (SPPS), the strategic selection of

protecting groups is paramount to achieving high-yield, high-purity peptides. Nα-(9-

Fluorenylmethoxycarbonyl)-Nε-trityl-L-lysine, commonly abbreviated as Fmoc-Lys(Trt)-OH,

stands as a cornerstone building block for researchers, chemists, and drug development

professionals. Its unique orthogonal protection scheme enables the synthesis of complex

peptides and facilitates site-specific modifications that are critical for advancing chemical

biology and therapeutic development. This guide provides a comprehensive examination of the

chemical properties, strategic applications, and detailed experimental protocols for Fmoc-

Lys(Trt)-OH, grounded in established scientific principles and field-proven methodologies.

Core Chemical and Physical Properties
Fmoc-Lys(Trt)-OH is a derivative of the amino acid L-lysine, where the alpha-amino group is

protected by the base-labile Fmoc group and the epsilon-amino group of the side chain is

protected by the acid-labile trityl (Trt) group.[1][2] This dual protection is fundamental to its

utility in Fmoc-based SPPS.
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Property Value References

Molecular Formula C₄₀H₃₈N₂O₄ [1][3][4]

Molecular Weight 610.74 g/mol [1][4][5]

Full Chemical Name

Nα-(9-

Fluorenylmethoxycarbonyl)-Nε-

trityl-L-lysine

[3][6]

CAS Number 719892-61-2 [3][4][7]

Appearance White to off-white powder [1]

Solubility

Soluble in DMF, DCM, and

other common organic

solvents for SPPS

[1]

The Strategic Advantage of the Trityl Group in
Orthogonal Synthesis
The efficacy of Fmoc-Lys(Trt)-OH lies in its orthogonal protection scheme, which allows for the

selective removal of one protecting group without affecting the other. The Nα-Fmoc group is

stable to acid but is readily cleaved by a mild base (typically 20% piperidine in DMF), enabling

the stepwise elongation of the peptide chain.[2][8] Conversely, the Nε-Trt group is completely

stable to these basic conditions but can be removed with mild acid, a property that is expertly

exploited for both final deprotection and on-resin side-chain modifications.[1][2]
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Caption: Orthogonal deprotection scheme of Fmoc-Lys(Trt)-OH.

Expertise in Practice: Trityl vs. Boc Protection
While Fmoc-Lys(Boc)-OH is a commonly used alternative, the choice of the Trt group is a

strategic one aimed at enhancing the quality of the final product. The primary advantage of the

Trityl group lies in the final cleavage step.[2] The tert-butyl cation generated from Boc cleavage

is a potent alkylating agent that can irreversibly modify sensitive residues like Tryptophan and

Tyrosine. In contrast, the trityl cation formed upon Trt cleavage is significantly bulkier and more

stabilized, making it a less aggressive electrophile that is more efficiently neutralized by

scavengers.[2][9] This leads to a cleaner cleavage, higher purity of the crude peptide, and

simplified downstream purification.[10]
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Feature Fmoc-Lys(Trt)-OH Fmoc-Lys(Boc)-OH

Side-Chain Protection Trityl (Trt) tert-Butyloxycarbonyl (Boc)

Acid Lability High (cleaved by mild TFA)
Moderate (requires strong

TFA)

Cleavage Byproduct
Trityl cation (bulky, easily

scavenged)
tert-Butyl cation (reactive)

Risk of Side Reactions
Lower risk of t-butylated side

products

Higher risk of t-butylated side

products

Crude Peptide Purity Generally higher
Can be lower, sequence-

dependent

Primary Application
High-purity peptides, site-

specific modifications
General peptide synthesis

Methodologies and Experimental Protocols
The successful implementation of Fmoc-Lys(Trt)-OH requires meticulous attention to

experimental detail. The following protocols provide a validated framework for key stages of

synthesis.
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Caption: General workflow for an SPPS cycle incorporating Fmoc-Lys(Trt)-OH.
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Protocol 1: Incorporation (Coupling) of Fmoc-Lys(Trt)-
OH
This protocol outlines the standard procedure for coupling Fmoc-Lys(Trt)-OH to a growing

peptide chain on a solid support.

Materials: Fmoc-deprotected peptide-resin, Fmoc-Lys(Trt)-OH, Coupling reagent (e.g.,

HATU), Base (e.g., DIPEA), Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane

(DCM).

Procedure:

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a

reaction vessel.[1]

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Lys(Trt)-OH (3 equivalents

relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents)

and allow the mixture to pre-activate for 2-5 minutes. The use of HATU is recommended

for sterically hindered amino acids like Fmoc-Lys(Trt)-OH as it promotes rapid and efficient

coupling with minimal risk of racemization.[1]

Coupling Reaction: Drain the DMF from the swollen resin and add the pre-activated amino

acid solution. Agitate the mixture at room temperature for 1-2 hours.[2]

Monitoring (Self-Validation): Perform a Kaiser test to confirm the completion of the

coupling.[1] A negative result (beads remain yellow) indicates a complete reaction and the

absence of free primary amines. If the test is positive (beads turn blue), a second coupling

is necessary.

Washing: After a negative Kaiser test, drain the coupling solution and wash the resin

thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and

byproducts.[1]

Protocol 2: Selective On-Resin Deprotection of the Trityl
Group
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This protocol describes the selective removal of the Trt group from the lysine side chain while

the peptide remains attached to the resin, enabling site-specific modification.

Materials: Peptide-resin containing Lys(Trt), Trifluoroacetic acid (TFA), Triisopropylsilane

(TIS), Anhydrous Dichloromethane (DCM).

Procedure:

Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.

Deprotection Cocktail: Prepare a fresh solution of 1-2% TFA in DCM. Add 1-2% TIS as a

scavenger. The scavenger is critical to quench the reactive trityl cation generated during

deprotection, preventing its re-attachment or reaction with other nucleophilic residues.[1]

[11]

Trt Removal: Treat the resin with the deprotection cocktail (approx. 10 mL per gram of

resin). Gently agitate for 30 minutes at room temperature. Repeat this step once to ensure

complete removal.[1]

Washing and Neutralization: Wash the resin thoroughly with DCM. Follow with a wash

using 10% DIPEA in DMF to neutralize the protonated ε-amino group, preparing it for

subsequent modification.[1]

Protocol 3: Final Cleavage and Global Deprotection
This protocol details the final cleavage of the peptide from the resin and the simultaneous

removal of the Trt and other acid-labile side-chain protecting groups.

Materials: Dried peptide-resin, Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water),

Cold diethyl ether.

Procedure:

Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

Cleavage: Add the cleavage cocktail to the resin. Agitate for 2-3 hours at room

temperature.[10]
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Peptide Precipitation: Filter the resin and collect the filtrate into a tube containing a 10-fold

excess of cold diethyl ether. A white precipitate of the crude peptide should form.[2]

Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and

wash the peptide pellet twice more with cold diethyl ether to remove scavengers and

cleaved protecting groups.[2]

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The

crude peptide is now ready for purification, typically by reverse-phase HPLC.[1]

Advanced Applications: Site-Specific Peptide
Modification
The true power of Fmoc-Lys(Trt)-OH is realized in its application for site-specific modifications.

The ability to selectively deprotect the lysine side chain on-resin opens a gateway to

synthesizing complex biomolecules.[1] A prime example is the synthesis of ubiquitinated

peptides, which are invaluable tools for studying the ubiquitin-proteasome signaling pathway, a

critical process in cellular regulation.[1]
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Caption: Workflow for site-specific modification using Fmoc-Lys(Trt)-OH.

Conclusion
Fmoc-Lys(Trt)-OH is more than just a protected amino acid; it is a strategic tool that provides

chemists with enhanced control over peptide synthesis. Its well-defined orthogonal
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deprotection chemistry, coupled with the favorable properties of the trityl group, minimizes side

reactions and maximizes the purity of complex synthetic targets. From synthesizing high-purity

linear peptides to enabling the site-specific attachment of labels and proteins, Fmoc-Lys(Trt)-

OH is an indispensable component in the modern peptide chemist's toolkit, empowering

innovation in drug discovery and fundamental biological research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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